molecular formula C16H11ClN2O2 B3020008 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone CAS No. 21217-58-3

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone

Cat. No.: B3020008
CAS No.: 21217-58-3
M. Wt: 298.73
InChI Key: ORDDUIQQGCMMCF-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone is a synthetic 1,4-naphthoquinone derivative characterized by a chlorine substituent at position 2 and a pyridinylmethylamino group at position 3. Its synthesis typically involves nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with amines under controlled conditions . The compound has demonstrated significant antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, attributed to its ability to disrupt microbial redox cycling and interact with bacterial enzymes . Its pyridinyl group enhances solubility and facilitates interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-chloro-3-(pyridin-2-ylmethylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-5-3-4-8-18-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDDUIQQGCMMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone typically involves the following steps:

    Starting Materials: The synthesis begins with naphthoquinone and 2-chloropyridine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The naphthoquinone is reacted with 2-chloropyridine in the presence of a base, leading to the formation of the desired product through a nucleophilic aromatic substitution mechanism.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as:

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinone derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone has a wide range of applications in scientific research, including:

Chemistry:

    Catalysis: It can be used as a catalyst or a catalyst precursor in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.

    Cell Studies: It is used in cell-based assays to study its effects on cellular processes.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Pharmacology: It is used in pharmacological studies to understand its mechanism of action and potential side effects.

Industry:

    Material Science: The compound is explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, affecting various biochemical pathways.

    Modulate Receptors: It can interact with cellular receptors, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological activity and physicochemical properties of 1,4-naphthoquinones are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with analogs bearing variations in halogenation, heterocyclic moieties, and functional groups.

Substituent Effects on Physicochemical Properties

  • Bromine analogs (e.g., 2-bromo derivatives) exhibit lower solubility but improved lipophilicity .
  • Heterocyclic Moieties : Pyridinyl groups enhance solubility and enable H-bonding, while thienyl/furyl groups modulate electrophilicity and target specificity .
  • Amino Group Modifications: Substituted anilines (e.g., 4-methylphenyl) improve EGFR binding via hydrophobic interactions, whereas amino acids (e.g., asparagine) enhance selectivity for cancer cell lines .

Mechanistic Insights

  • Antimicrobial Action : Pyridinyl and furyl derivatives disrupt bacterial membranes and inhibit enzymes like catalase .
  • Anticancer Activity : Chlorine and azide groups enhance redox cycling, generating ROS that induce apoptosis . EGFR inhibitors (e.g., 4-methylphenyl derivative) compete with ATP binding, blocking kinase activity .
  • Structural Flexibility: Crystal structures reveal that pyridinylmethylamino derivatives adopt planar conformations, facilitating intercalation into DNA or protein active sites .

Biological Activity

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone (CAS No. 21217-58-3) is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a naphthoquinone core with a chlorine atom and a pyridinylmethylamino group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H12ClN2O
Molecular Weight274.72 g/mol
CAS Number21217-58-3

The biological activity of naphthoquinones often involves their ability to induce oxidative stress in cells, leading to apoptosis (programmed cell death). This mechanism is primarily mediated through the generation of reactive oxygen species (ROS), which can damage cellular components like DNA and proteins. The specific interactions of this compound with cellular targets are still under investigation, but its structural similarities to other naphthoquinones suggest it may also engage in redox cycling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthoquinone derivatives. In one study, various naphthoquinones were evaluated for their cytotoxic effects on human cancer cell lines, including HeLa (cervical cancer), IGROV-1 (ovarian cancer), and SK-MEL-28 (melanoma) cells. The results indicated that many derivatives significantly increased apoptosis in these cell lines compared to untreated controls. For instance, derivative 3 led to an increase in apoptotic cells from 0.1% to 66.4% at a concentration of 100 µM .

Table 1: Cytotoxic Effects of Naphthoquinone Derivatives on Cancer Cell Lines

CompoundCell LineViable Cells (%)Apoptotic Cells (%)
This compoundHeLa54.821
Derivative 4IGROV-118.479
Derivative 6SK-MEL-281.595.2

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies with improved efficacy and reduced side effects.

Antimicrobial Activity

Naphthoquinones are also recognized for their antimicrobial properties. Compounds within this class have demonstrated activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Cytotoxicity in Cervical Cancer Cells : A preliminary bioassay conducted on HeLa cells showed that treatment with naphthoquinones resulted in significant cytotoxicity, indicating potential as an anticancer agent .
  • Flow Cytometry Analysis : Flow cytometry was used to analyze apoptosis in treated melanoma cells, revealing that certain derivatives induced higher rates of cell death compared to standard chemotherapeutics like etoposide .

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